molecular formula C16H17N5OS B7020739 N-[1-(2-methylpropyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

N-[1-(2-methylpropyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

Cat. No.: B7020739
M. Wt: 327.4 g/mol
InChI Key: OVRHSHOQCJXCIF-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, a pyrazole ring, and a pyridine ring

Properties

IUPAC Name

N-[1-(2-methylpropyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-11(2)9-21-10-13(7-19-21)20-15(22)14-8-18-16(23-14)12-3-5-17-6-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRHSHOQCJXCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)NC(=O)C2=CN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. . The reaction conditions often require the use of palladium catalysts, bases, and solvents like toluene or DMF under inert atmospheres.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and catalysts is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methylpropyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methylpropyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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